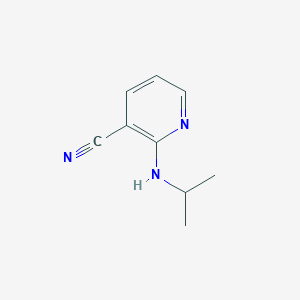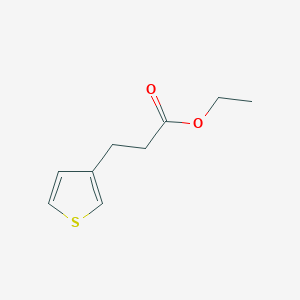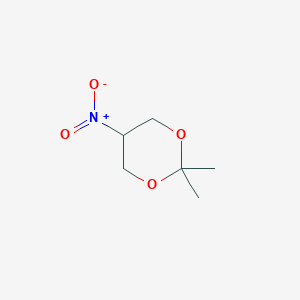
3-chloro-6-hydrazinylPyridazine hydrochloride
Vue d'ensemble
Description
3-chloro-6-hydrazinylPyridazine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazine derivative and has shown promising results in the field of medicinal chemistry.
Applications De Recherche Scientifique
Crystallographic Analysis :
- Ather et al. (2010) analyzed the crystal structure of a compound similar to 3-chloro-6-hydrazinylpyridazine, noting the planarity of the pyridazine unit and its orientation relative to other groups in the molecule. This research aids in understanding the physical and chemical properties of the compound (Ather, Tahir, Khan, & Athar, 2010).
Synthesis of Derivatives :
- Abdel Moneam (2004) discussed the synthesis of pyrimido[4,5-c]pyridazine derivatives from 3-chloro-6-hydrazinylpyridazine. This research is significant for creating new compounds with potential applications in various fields, including pharmaceuticals (Abdel Moneam, 2004).
Microbial Activity Screening :
- Chaudhari, Patel, and Hathi (2007) explored the synthesis of bisaryl hydrazino-s-triazine derivatives and screened them for microbial activity against gram-positive and gram-negative bacteria. This research highlights the potential use of such compounds in antimicrobial applications (Chaudhari, Patel, & Hathi, 2007).
Antiviral Activity :
- Flefel et al. (2017) investigated the antiviral activity of pyridazine derivatives against hepatitis A virus (HAV), identifying compounds with significant effects. This research contributes to the development of new antiviral agents (Flefel et al., 2017).
Antimicrobial and Antioxidant Activity :
- Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, and evaluated their antimicrobial and antioxidant activities. This research underscores the compound's potential in therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Cancer Chemotherapy Applications :
- Huang et al. (2016) synthesized chloro terpyridyl Ru(ii) complexes that exhibit anticancer activity through DNA binding and transcription inhibition. This research could have implications for the development of new cancer chemotherapy strategies (Huang et al., 2016).
Anticancer Agent Syntheses :
- Itai and Kamiya (1963) synthesized azidopyridazine derivatives for potential use as anticancer agents, exploring various reactions to produce these compounds. This early research laid the groundwork for future investigations into anticancer applications (Itai & Kamiya, 1963).
Synthesis and Biotransformation in Drug Development :
- Pinza and Pifferi (1994) studied the synthesis and biotransformation of 3-hydrazinopyridazine drugs, highlighting their biological properties and potential as chemotherapeutics and anti-hypertensives. This research is significant for drug development and understanding the metabolism of these compounds (Pinza & Pifferi, 1994).
Mécanisme D'action
Target of Action
This compound is a useful research chemical , and further studies are needed to identify its specific targets and their roles.
Mode of Action
It’s synthesized from 3,6-dichloropyridazine , but the interaction with its targets and the resulting changes are yet to be fully understood.
Pharmacokinetics
Its lipophilicity is moderate with a consensus Log Po/w of 0.42 .
Propriétés
IUPAC Name |
(6-chloropyridazin-3-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4.ClH/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIMMNBPODEAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474501 | |
| Record name | AGN-PC-00HMCX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856847-88-6 | |
| Record name | AGN-PC-00HMCX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



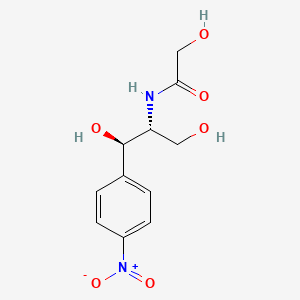


![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide](/img/structure/B1610111.png)
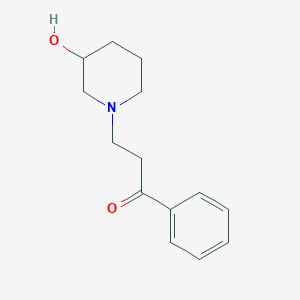

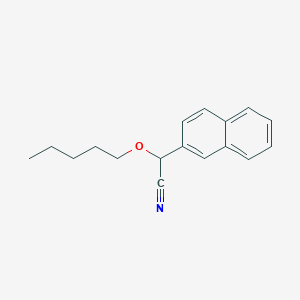
![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B1610116.png)
